Lipophilicity Comparison vs. 2-Fluoro-6-hydroxybenzoic Acid
4-Chloro-2-fluoro-6-hydroxybenzoic acid exhibits a computed LogP of 1.8829 (TPSA 57.53 Ų), compared to 1.2295 (TPSA 57.53 Ų) for the non-chlorinated analog 2-fluoro-6-hydroxybenzoic acid (CAS 67531-86-6) . The addition of a chlorine atom at the 4-position increases LogP by ~0.65 units (a ~4.5-fold increase in octanol-water partition coefficient) without changing polar surface area, preserving hydrogen-bonding capacity while enhancing passive membrane permeability. This LogP shift falls within the optimal range (1–3) for lead-like compounds and positions the molecule closer to the CNS-penetrant property space where higher LogP correlates with improved blood-brain barrier permeation [1].
| Evidence Dimension | Computed n-octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8829 (TPSA = 57.53 Ų) |
| Comparator Or Baseline | 2-Fluoro-6-hydroxybenzoic acid: LogP = 1.2295 (TPSA = 57.53 Ų) |
| Quantified Difference | ΔLogP ≈ +0.65 (≈4.5× increase in partition coefficient) |
| Conditions | Computational prediction (Chemscene ChemAxon-derived values); identical TPSA maintained |
Why This Matters
For cell-based phenotypic screening and CNS-targeted fragment libraries, the higher LogP of the chloro-fluoro-hydroxy analog predicts improved passive membrane permeability relative to the fluoro-hydroxy analog, while the unchanged TPSA preserves aqueous solubility properties.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. 'Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties.' ACS Chem Neurosci. 2010;1(6):435-449. View Source
